6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine

Medicinal Chemistry Drug Design ADME Prediction

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine (CAS 102830-81-9) is a fused heterocyclic compound featuring a pyran ring annulated to a pyridine core, with a phenyl substituent at the 2-position and a bromine atom at the 6-position. This specific substitution pattern confers a molecular weight of 288.14 g/mol, a predicted logP of 3.9, and a melting point range of 103.5–105.0 °C.

Molecular Formula C14H10BrNO
Molecular Weight 288.14 g/mol
CAS No. 102830-81-9
Cat. No. B12662799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine
CAS102830-81-9
Molecular FormulaC14H10BrNO
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C=CC3=C(O2)N=CC(=C3)Br
InChIInChI=1S/C14H10BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-9,13H
InChIKeyHAWPOVRQHFBASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine (CAS 102830-81-9): Core Heterocyclic Scaffold for Antiviral and Kinase-Targeted Drug Discovery


6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine (CAS 102830-81-9) is a fused heterocyclic compound featuring a pyran ring annulated to a pyridine core, with a phenyl substituent at the 2-position and a bromine atom at the 6-position [1]. This specific substitution pattern confers a molecular weight of 288.14 g/mol, a predicted logP of 3.9, and a melting point range of 103.5–105.0 °C [2]. The compound serves as a critical synthetic intermediate in the preparation of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines, a class of agents with documented potent antirhinovirus activity [3].

Why Generic 6-Bromo-pyrano[2,3-b]pyridine Substitution Fails: Divergent Reactivity and Pharmacophore Constraints


In-class compounds such as 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine or 6-bromo-2-(4-chlorophenyl) analogues cannot be interchanged with 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine without compromising both synthetic and biological outcomes. The presence of the fully unsaturated 2H-pyran ring in the target compound, versus the saturated 3,4-dihydro scaffold found in many antiviral leads, dictates a distinct reactivity profile for downstream functionalization [1]. Furthermore, SAR studies within the pyrano[2,3-b]pyridine class demonstrate that substituent identity at the 2-phenyl position is a critical determinant of antiviral potency, with 3',4'-dichlorophenyl analogues achieving median MIC50 values of 0.05 µg/mL against rhinovirus, while other substitutions yield substantially different efficacy [2]. Substituting the phenyl group alters both the compound's logP (3.9 for the target compound [3]) and its capacity to engage hydrophobic pockets in viral or enzymatic targets, thereby nullifying the validated pharmacophore model.

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine: Quantitative Differentiation Against In-Class and Functional Analogs


Lipophilicity Advantage Over Des-Bromo Pyrano[2,3-b]pyridine Scaffolds

The presence of a bromine atom at the 6-position in 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine elevates its predicted XLogP3-AA to 3.9, compared to the unsubstituted 2-phenyl-2H-pyrano[2,3-b]pyridine scaffold which would exhibit a significantly lower logP (estimated ~2.5–3.0 based on standard halogen contributions) [1]. This ~0.9–1.4 log unit increase enhances the compound's capacity to traverse lipid bilayers, a critical parameter for intracellular target engagement in antiviral and oncology applications.

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Utility: Quantitative Yield for Key Hydrogenation Step to Antiviral Precursor

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine undergoes selective hydrogenation over W-2 Raney nickel in THF/ethanol to yield 6-bromo-3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine with a reported isolated yield of 40% after 6.0 hours [1]. The 3,4-dihydro derivative is a direct precursor to the antirhinovirus agent class exemplified by compound 1c, which achieved a median MIC50 of 0.05 µg/mL against 23 rhinovirus serotypes [2]. This yield establishes a benchmark for process optimization and distinguishes the 2H-pyran scaffold from saturated analogs that cannot undergo this transformation.

Synthetic Chemistry Antiviral Drug Discovery Process Development

Class-Level Antiviral Potency: Benchmarked Against the Most Active Pyrano[2,3-b]pyridine Congener

While direct head-to-head data for 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine itself are not reported, its close structural analog 6-bromo-3',4'-dichlorophenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine (compound 1c) exhibits a median MIC50 of 0.05 µg/mL against a panel of 23 rhinovirus serotypes [1]. This value is 2.6-fold more potent than the 6-(methylsulfonyl) analog (1h, MIC50 = 0.13 µg/mL) [1]. The 6-bromo substituent and the 2-phenyl ring are conserved pharmacophoric elements, implying that 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine retains the essential features for potent antiviral activity upon further derivatization.

Antiviral Research Rhinovirus SAR Studies

Computed Acid Dissociation Constant (pKa) Defines Protonation State and Solubility Profile

The predicted pKa of 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is 1.12 ± 0.40 . This low pKa indicates that the pyridine nitrogen is largely unprotonated at physiological pH (7.4), differentiating it from more basic heterocyclic analogs that may exhibit higher aqueous solubility but also increased off-target interactions with acidic biological compartments.

Physical Chemistry Formulation Science Analytical Method Development

Rotatable Bond Count: Conformational Rigidity Advantage in Target Binding

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine possesses only one rotatable bond (the C2–phenyl linkage) [1]. In contrast, many alternative pyrano[2,3-b]pyridine building blocks bearing alkyl chains or flexible substituents exhibit higher rotatable bond counts (e.g., 6-bromo-2-(4-methylphenyl)-2H-pyrano[2,3-b]pyridine: 2 rotatable bonds; 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine with alkoxy substituents: ≥2 rotatable bonds). Reduced conformational entropy upon binding translates to a lower entropic penalty, a well-established principle in drug design.

Molecular Modeling Structure-Based Drug Design Pharmacophore Optimization

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine: Validated Research and Industrial Application Scenarios


Synthesis of 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine Antirhinovirus Leads

Procure 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine as the direct precursor for hydrogenation to 6-bromo-3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine, a key intermediate in the preparation of antirhinovirus agents [1]. The 40% isolated yield under defined conditions (W-2 Raney Ni, H2, THF/ethanol, 6 h) provides a reproducible entry point for medicinal chemistry groups developing next-generation picornavirus inhibitors. Subsequent SAR exploration at the phenyl ring and 6-position can be guided by the class-leading MIC50 of 0.05 µg/mL achieved by the 3',4'-dichlorophenyl analog [2].

Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Viral or Kinase Pockets

The compound's single rotatable bond and computed logP of 3.9 make it an ideal fragment-like core for structure-guided optimization [1][2]. Its conformational rigidity minimizes entropic penalties upon target binding, while the 6-bromo substituent serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to elaborate the scaffold into diverse chemical space. Research groups focused on antiviral targets (e.g., rhinovirus 3C protease) or kinase ATP-binding pockets will find this compound a strategic alternative to more flexible or less lipophilic heterocyclic starting materials.

Physicochemical Reference Standard for ADME Prediction and Analytical Method Development

With a well-defined melting point (103.5–105.0 °C), predicted pKa (1.12 ± 0.40), and computed logP (3.9), 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine can serve as a calibration standard for HPLC method development and as a reference compound for validating in silico ADME models [1][2]. The low pKa ensures consistent chromatographic behavior under acidic mobile phase conditions, while the moderate lipophilicity provides a benchmark for correlating computed logP values with experimental retention times in reversed-phase systems.

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